molecular formula C17H24N4O2 B2876278 N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 451469-32-2

N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No.: B2876278
CAS No.: 451469-32-2
M. Wt: 316.405
InChI Key: DRUGPSYGZFSVCW-UHFFFAOYSA-N
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Description

N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a chemical compound that has recently gained attention in the field of scientific research. This compound is known for its unique structure, which includes a benzotriazinone moiety attached to a hexanamide chain. The presence of the benzotriazinone ring imparts specific chemical properties that make this compound valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves the reaction of 1,2,3-benzotriazin-4-one with a suitable hexanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The benzotriazinone ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzotriazinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzotriazinone derivatives.

Scientific Research Applications

N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a coupling reagent in peptide synthesis due to its ability to form stable amide bonds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
  • N-(4-methylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
  • N-(4-chlorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Uniqueness

N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is unique due to its specific substitution pattern on the benzotriazinone ring and the presence of a butyl group on the hexanamide chain. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-2-3-12-18-16(22)11-5-4-8-13-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUGPSYGZFSVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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